molecular formula C11H15NO3 B2899564 N-(3-(furan-2-yl)-3-hydroxypropyl)cyclopropanecarboxamide CAS No. 1421461-63-3

N-(3-(furan-2-yl)-3-hydroxypropyl)cyclopropanecarboxamide

Cat. No. B2899564
CAS RN: 1421461-63-3
M. Wt: 209.245
InChI Key: SOHRCTPWNFSGRA-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of “N-(3-(furan-2-yl)-3-hydroxypropyl)cyclopropanecarboxamide”, there are related studies on the synthesis of furan derivatives. For instance, a novel method for the synthesis of 3-aryl-3-(furan-2-yl)propenoic acid derivatives has been developed based on the hydroarylation of the carbon–carbon double bond of 3-(furan-2-yl)propenoic acids and their esters by arenes under superelectrophilic activation conditions in neat triflic acid TfOH .

Scientific Research Applications

Antibacterial Activity

Furan derivatives, including compounds like N-(3-(furan-2-yl)-3-hydroxypropyl)cyclopropanecarboxamide, have been recognized for their antibacterial properties . They are particularly effective against both gram-positive and gram-negative bacteria . The unique structure of furan allows for the synthesis of novel antibacterial agents that can be used to combat microbial resistance, which is a growing global issue.

Antifungal Applications

Similar to their antibacterial uses, furan compounds also exhibit antifungal activities . They have been shown to be effective against yeast-like fungi such as Candida albicans, which is a common cause of infections in humans .

Antimicrobial Synthesis

The synthesis of furan derivatives involves reactions that can produce compounds with significant antimicrobial activity . These reactions, such as hydroarylation, can lead to the development of new antimicrobial agents that can be used in various medical applications .

Antiviral Properties

Furan derivatives have been explored for their potential antiviral properties . The structural flexibility of furan allows for the creation of compounds that could inhibit the replication of viruses, offering a pathway for the development of new antiviral drugs .

Anti-Inflammatory and Analgesic Effects

The furan nucleus is known to impart anti-inflammatory and analgesic effects . This makes furan derivatives valuable in the development of new medications that can alleviate pain and reduce inflammation in medical conditions .

Anticancer Research

Furan derivatives have shown promise in anticancer research . Their ability to interact with various biological pathways makes them potential candidates for the development of anticancer drugs. Research is ongoing to explore the full potential of these compounds in oncology .

properties

IUPAC Name

N-[3-(furan-2-yl)-3-hydroxypropyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c13-9(10-2-1-7-15-10)5-6-12-11(14)8-3-4-8/h1-2,7-9,13H,3-6H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOHRCTPWNFSGRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCCC(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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